Synthesis Route Yield Advantage
The (S)-configured target compound can be accessed via two documented routes with profoundly different yields. Route A, starting from (S)-3-(Boc-amino)pyrrolidine and reacting with benzyl chloroformate (Cbz-Cl), delivers the product in only approximately 10% yield . Route B, starting from (S)-(+)-1-Cbz-3-aminopyrrolidine and introducing the Boc group, achieves approximately 85% yield . By comparison, synthesis of the racemic analog 1-Cbz-3-Boc-aminopyrrolidine (CAS 185057-49-2) from racemic 3-(Boc-amino)pyrrolidine and Cbz-Cl proceeds with 83% yield under similar conditions (Et3N, THF, 24 h, RT) . This means the (S)-enantiomer synthesized via the optimal route (85%) matches the racemic synthesis efficiency, but the alternative route (10%) renders procurement without route verification economically unviable. Researchers ordering the (S)-enantiomer must confirm that the supplier uses the chiral-pool route B, not the low-yield Cbz-Cl route A.
| Evidence Dimension | Isolated product yield |
|---|---|
| Target Compound Data | Approximately 85% (Route B: from (S)-(+)-1-Cbz-3-aminopyrrolidine) vs. approximately 10% (Route A: from (S)-3-(Boc-amino)pyrrolidine + Cbz-Cl) |
| Comparator Or Baseline | Racemic 1-Cbz-3-Boc-aminopyrrolidine (CAS 185057-49-2): 83% yield from racemic 3-(Boc-amino)pyrrolidine + Cbz-Cl |
| Quantified Difference | Route B (S-enantiomer) delivers comparable yield to racemic synthesis (85% vs. 83%). Route A shows catastrophic 75-percentage-point yield deficit vs. racemic route (10% vs. 83%). |
| Conditions | Route A: Cbz-Cl, (S)-3-(Boc-amino)pyrrolidine. Route B: (S)-(+)-1-Cbz-3-aminopyrrolidine, Boc introduction. Racemic route: Cbz-Cl, Et3N, THF, RT, 24 h, 3-(Boc-amino)pyrrolidine. |
Why This Matters
Procurement from a supplier using the inefficient Route A can result in a 75% yield penalty, directly impacting cost-per-gram and project timelines; verifying the synthetic route is essential for economically rational procurement.
